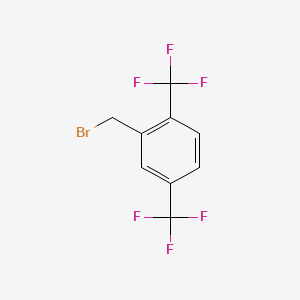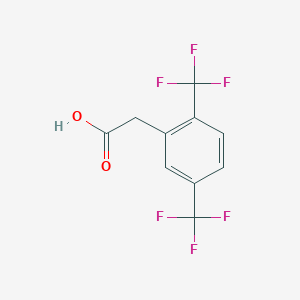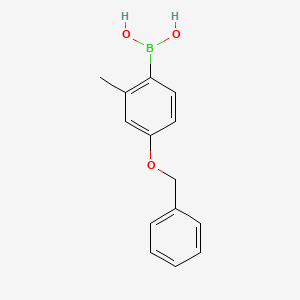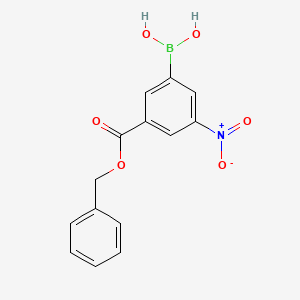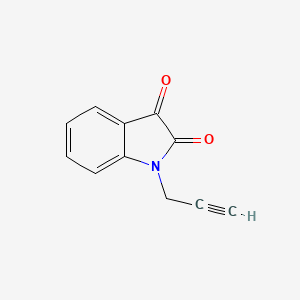
1-(2-Propynyl)-1H-indole-2,3-dione
Overview
Description
1-(2-Propynyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics
- Crystal Structure Analysis : The compound exhibits a planar structure with its 1H-indole-2,3-dione unit, making a significant dihedral angle with the propyl substituent, leading to chain formation through hydrogen bonds in its crystal structure (Qachchachi et al., 2016).
Chemosensor Applications
- Selective Optical Chemosensors : It serves as a chemosensor, especially for Fe3+ ions, due to its amide and carbonyl functional groups. This compound shows a high sensing capability and selective detection of Fe3+ ions, demonstrated through the enhancement of absorption peaks in the ultraviolet region (Fahmi et al., 2019).
Synthetic Applications
- Versatile Synthesis Substrate : The compound serves as a versatile substrate for the synthesis of a wide variety of heterocyclic compounds like indoles and quinolines. It's also used as raw material for drug synthesis (Garden & Pinto, 2001).
Antibacterial and Anticorrosion Properties
- Antibacterial and Anticorrosion Agent : This compound has been found to exhibit versatile bioactivity, including antibacterial properties. It is also efficient as an inhibitor against metal corrosion, promoting the formation of chelates on metal surfaces (Miao, 2014).
Photochemical Synthesis
- Photo-induced Molecular Transformations : It is used in the synthesis of benz[f]indole-4,9-diones through regioselective photoaddition, leading to potential applications in the development of complex molecular structures (Kobayashi et al., 1991).
Mechanism of Action
Target of Action
The primary target of 1-(2-Propynyl)-1H-indole-2,3-dione, also known as Rasagiline, is the enzyme monoamine oxidase (MAO), specifically the subtype MAO-B . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues .
Mode of Action
Rasagiline acts as a propargylamine and an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, a neurotransmitter that plays a vital role in the regulation of movement and mood. This results in an increase in the levels of dopamine in the brain, which can help to alleviate symptoms of diseases like Parkinson’s .
Biochemical Pathways
The inhibition of MAO-B by Rasagiline impacts the metabolic pathway of dopamine Under normal conditions, dopamine is broken down by MAO-B into inactive metabolites, which are then excreted. This enhances dopaminergic activity in the brain, which can help to alleviate symptoms of dopamine-related disorders .
Pharmacokinetics
Rasagiline exhibits good bioavailability, with about 36% of the oral dose being absorbed . It is extensively metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of Rasagiline is approximately 3 hours . These pharmacokinetic properties influence the drug’s onset of action, duration of effect, and dosing regimen.
Result of Action
The primary result of Rasagiline’s action is an increase in dopamine levels in the brain. This can lead to improvements in motor function and mood in patients with Parkinson’s disease . As an irreversible inhibitor of mao-b, the effects of rasagiline persist until new mao-b enzymes are synthesized, which can lead to a long duration of action .
Action Environment
The action of Rasagiline can be influenced by various environmental factors. For example, the presence of certain foods or other medications can affect the absorption, distribution, metabolism, and excretion of the drug. Additionally, genetic variations in the CYP1A2 enzyme can influence the metabolism of Rasagiline, potentially leading to differences in drug response among individuals . Furthermore, the efficacy and stability of Rasagiline can be affected by factors such as pH and temperature.
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its potential applications. It could be explored for pharmaceutical applications (if it exhibits biological activity), materials science (if it has unique physical/chemical properties), or synthetic chemistry (as a building block for more complex molecules) .
Properties
IUPAC Name |
1-prop-2-ynylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPLJCIKWDYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365569 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-87-3 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q1: What makes 1-(Prop-2-yn-1-yl)indoline-2,3-dione a subject of interest for organic synthesis?
A1: This compound is particularly intriguing due to its reactivity in 1,3-dipolar cycloaddition reactions with azides. This reaction, widely used in organic synthesis and click chemistry, forms triazole rings, valuable building blocks in medicinal chemistry and materials science. [] Understanding the regioselectivity of this reaction, specifically which possible isomer is preferentially formed, is crucial for targeted synthesis.
Q2: How do researchers employ computational chemistry to understand the reactions of 1-(Prop-2-yn-1-yl)indoline-2,3-dione?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d,p) level of theory, provide valuable insights into the electronic properties and reactivity of this molecule. [, ] By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can predict reactive sites and potential interactions with other molecules. These calculations provide a theoretical basis to understand and potentially predict the regioselectivity observed in experimental reactions. [] Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to explore how structural modifications to this compound might influence its reactivity and other properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)
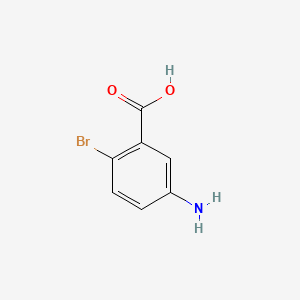
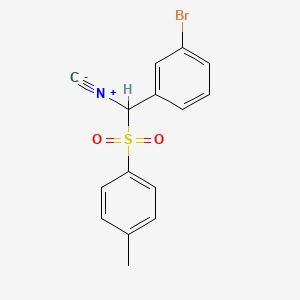


![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
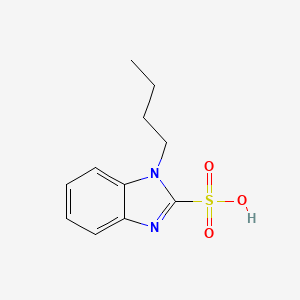
![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)
